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molecular formula C8H12BrNO B8679836 N-cyclopropylmethyl-3-bromopyrrolidine-2-one

N-cyclopropylmethyl-3-bromopyrrolidine-2-one

Cat. No. B8679836
M. Wt: 218.09 g/mol
InChI Key: JGIGHPRXBGYYGO-UHFFFAOYSA-N
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Patent
US06114541

Procedure details

In a 1.5-liter 4-necked flask, equipped with a stirrer, dropping funnel, reflux condenser, thermometer and argon inlet, 54.4 g sodium hydroxide pearls (1.36 mol) and 9.26 g tetrabutylammonium hydrogensulfate (27.3 mmol) were suspended with stirring at room temperature under argon in 500 ml dichloromethane. To the suspension 35.6 g aminomethylcyclopropane (500 mmol) were added. A solution of 100.0 g 2-bromo-4-chlorobutyric acid chloride (400 mmol, product of Example 1) in 100 ml dichloromethane was added during 10 min. After the first 3 min. of addition, reflux was reached and maintained during the addition. After completed addition, the mixture was refluxed for 1 h, during which its color changed from dark green to dark brown. The suspension was cooled to room temperature during 10 min., and a mixture of 50 g ice and 250 ml deionized water was added under stirring. The phases were separated and the organic layer was successively washed with a solution of 60 g ammonium chloride in 300 ml deionized water, followed by 300 ml deionized water. The organic layer was concentrated to yield 94.2 g of N-cyclopropylmethyl-3-bromopyrrolidine-2-one as a dark oil.
Quantity
54.4 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
500 mmol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.26 g
Type
catalyst
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][CH:5]1[CH2:7][CH2:6]1.[Br:8][CH:9]([CH2:13][CH2:14]Cl)[C:10](Cl)=[O:11].O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[CH:5]1([CH2:4][N:3]2[CH2:14][CH2:13][CH:9]([Br:8])[C:10]2=[O:11])[CH2:7][CH2:6]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
suspension
Quantity
35.6 g
Type
reactant
Smiles
Name
Quantity
500 mmol
Type
reactant
Smiles
NCC1CC1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCCl
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
9.26 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1.5-liter 4-necked flask, equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
After the first 3 min. of addition
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained during the addition
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h, during which its color
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was successively washed with a solution of 60 g ammonium chloride in 300 ml
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C(C(CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94.2 g
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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